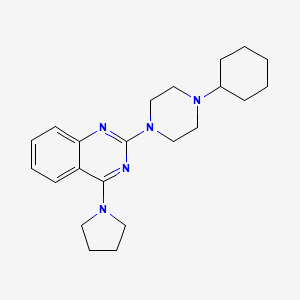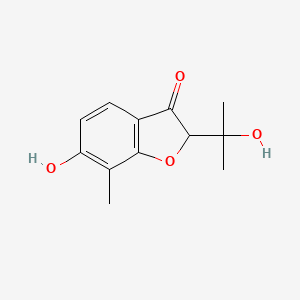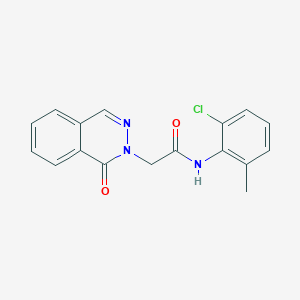
2-(4-cyclohexyl-1-piperazinyl)-4-(1-pyrrolidinyl)quinazoline
説明
2-(4-cyclohexyl-1-piperazinyl)-4-(1-pyrrolidinyl)quinazoline, also known as CHIR-99021, is a small molecule inhibitor that has been extensively studied in the field of stem cell research. This compound is commonly used to maintain pluripotency and self-renewal of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs). CHIR-99021 has also shown potential in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
作用機序
2-(4-cyclohexyl-1-piperazinyl)-4-(1-pyrrolidinyl)quinazoline inhibits the activity of glycogen synthase kinase 3β (GSK-3β), which is a key regulator of the Wnt signaling pathway. The Wnt signaling pathway plays a crucial role in the maintenance of pluripotency and self-renewal of ESCs and iPSCs. Inhibition of GSK-3β by 2-(4-cyclohexyl-1-piperazinyl)-4-(1-pyrrolidinyl)quinazoline leads to the stabilization and nuclear translocation of β-catenin, which activates the Wnt signaling pathway and promotes pluripotency and self-renewal.
Biochemical and Physiological Effects:
2-(4-cyclohexyl-1-piperazinyl)-4-(1-pyrrolidinyl)quinazoline has been shown to have a variety of biochemical and physiological effects. In addition to its role in stem cell research, this compound has shown potential in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. 2-(4-cyclohexyl-1-piperazinyl)-4-(1-pyrrolidinyl)quinazoline has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice. Furthermore, 2-(4-cyclohexyl-1-piperazinyl)-4-(1-pyrrolidinyl)quinazoline has been shown to promote neuronal differentiation and survival in vitro and in vivo.
実験室実験の利点と制限
One advantage of 2-(4-cyclohexyl-1-piperazinyl)-4-(1-pyrrolidinyl)quinazoline is its specificity for GSK-3β. This compound has minimal off-target effects, which makes it a useful tool in stem cell research. Another advantage is its stability in aqueous solutions, which allows for easy preparation and storage. However, one limitation of 2-(4-cyclohexyl-1-piperazinyl)-4-(1-pyrrolidinyl)quinazoline is its relatively high cost compared to other small molecule inhibitors. Additionally, the long-term effects of 2-(4-cyclohexyl-1-piperazinyl)-4-(1-pyrrolidinyl)quinazoline on stem cells and other cell types are not yet fully understood.
将来の方向性
There are several future directions for the use of 2-(4-cyclohexyl-1-piperazinyl)-4-(1-pyrrolidinyl)quinazoline in scientific research. One direction is the optimization of the synthesis method to reduce the cost of this compound. Another direction is the investigation of the long-term effects of 2-(4-cyclohexyl-1-piperazinyl)-4-(1-pyrrolidinyl)quinazoline on stem cells and other cell types. Additionally, 2-(4-cyclohexyl-1-piperazinyl)-4-(1-pyrrolidinyl)quinazoline could be used in combination with other small molecule inhibitors or growth factors to improve the efficiency of stem cell differentiation and disease modeling. Finally, the potential therapeutic applications of 2-(4-cyclohexyl-1-piperazinyl)-4-(1-pyrrolidinyl)quinazoline in the treatment of various diseases should be further explored.
科学的研究の応用
2-(4-cyclohexyl-1-piperazinyl)-4-(1-pyrrolidinyl)quinazoline has been extensively used in stem cell research. It has been shown to maintain the pluripotency and self-renewal of ESCs and iPSCs. This compound has also been used to differentiate ESCs and iPSCs into various cell lineages such as neurons, cardiomyocytes, and hepatocytes. 2-(4-cyclohexyl-1-piperazinyl)-4-(1-pyrrolidinyl)quinazoline has also been shown to improve the efficiency of reprogramming somatic cells into iPSCs.
特性
IUPAC Name |
2-(4-cyclohexylpiperazin-1-yl)-4-pyrrolidin-1-ylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5/c1-2-8-18(9-3-1)25-14-16-27(17-15-25)22-23-20-11-5-4-10-19(20)21(24-22)26-12-6-7-13-26/h4-5,10-11,18H,1-3,6-9,12-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXNKACBOVLBIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3=NC4=CC=CC=C4C(=N3)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-isopropyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4463984.png)
amino]methyl}-N-(1-methyl-4-piperidinyl)benzamide](/img/structure/B4463994.png)
![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B4464001.png)

![11-methyl-3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4464013.png)
![6-(4-chlorobenzyl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4464018.png)
![2-methyl-3-[methyl(methylsulfonyl)amino]-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4464021.png)
![4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B4464029.png)
![6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-3-pyridinyl-3-pyridazinamine](/img/structure/B4464030.png)


![1-(ethylsulfonyl)-N-[3-(3-methylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B4464046.png)
![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide](/img/structure/B4464058.png)
![N-benzyl-1-[6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N-methylmethanamine](/img/structure/B4464074.png)